molecular formula C17H18N2O5S B3955806 N-{4-[(acetylamino)sulfonyl]phenyl}-2-phenoxypropanamide

N-{4-[(acetylamino)sulfonyl]phenyl}-2-phenoxypropanamide

Cat. No. B3955806
M. Wt: 362.4 g/mol
InChI Key: IHBLZJADZWCATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(acetylamino)sulfonyl]phenyl}-2-phenoxypropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ASP2215 and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-{4-[(acetylamino)sulfonyl]phenyl}-2-phenoxypropanamide involves the inhibition of FLT3. FLT3 is a receptor tyrosine kinase that is commonly mutated in AML, leading to the activation of downstream signaling pathways that promote cell survival and proliferation. ASP2215 binds to the ATP-binding site of FLT3, preventing its activation and downstream signaling. This results in the induction of apoptosis in AML cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that ASP2215 can effectively inhibit FLT3 and induce apoptosis in AML cells. In vivo studies have also shown that ASP2215 can inhibit tumor growth and improve survival in animal models of AML. However, further studies are needed to determine the long-term effects of ASP2215 on normal cells and tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[(acetylamino)sulfonyl]phenyl}-2-phenoxypropanamide in lab experiments is its high selectivity for FLT3. This allows researchers to specifically target FLT3 and study its downstream signaling pathways. However, one of the limitations of using ASP2215 is its potential toxicity to normal cells and tissues. Further studies are needed to determine the optimal dosage and administration of ASP2215 for maximum efficacy and minimal toxicity.

Future Directions

There are several future directions for the study of N-{4-[(acetylamino)sulfonyl]phenyl}-2-phenoxypropanamide. One of the directions is the development of novel FLT3 inhibitors that are more potent and selective than ASP2215. Another direction is the investigation of the potential applications of ASP2215 in other cancers that have FLT3 mutations. Additionally, further studies are needed to determine the long-term effects of ASP2215 on normal cells and tissues and to optimize its dosage and administration for maximum efficacy and minimal toxicity.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in the treatment of AML and other cancers that have FLT3 mutations. Its high selectivity for FLT3 makes it a valuable tool for studying FLT3 signaling pathways. However, further studies are needed to determine its long-term effects on normal cells and tissues and to optimize its dosage and administration for maximum efficacy and minimal toxicity.

Scientific Research Applications

N-{4-[(acetylamino)sulfonyl]phenyl}-2-phenoxypropanamide has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the treatment of acute myeloid leukemia (AML). ASP2215 is a potent and selective inhibitor of FLT3, a receptor tyrosine kinase that is commonly mutated in AML. Several studies have shown that ASP2215 can effectively inhibit FLT3 and induce apoptosis in AML cells, making it a promising candidate for the treatment of AML.

properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-12(24-15-6-4-3-5-7-15)17(21)18-14-8-10-16(11-9-14)25(22,23)19-13(2)20/h3-12H,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBLZJADZWCATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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